Phenol, 2-(((2-hydroxyethyl)amino)methyl)-6-methoxy-4-(2-propenyl)-

Description

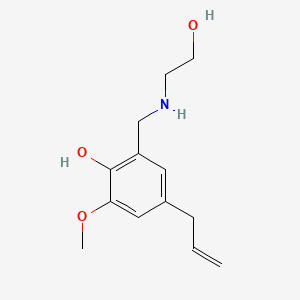

The compound "Phenol, 2-(((2-hydroxyethyl)amino)methyl)-6-methoxy-4-(2-propenyl)-" is a phenolic derivative characterized by a methoxy group at position 6, a 2-propenyl (allyl) group at position 4, and a ((2-hydroxyethyl)amino)methyl substituent at position 2. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., eugenol) are well-documented for antimicrobial and anti-inflammatory properties . The hydroxyethylamino group may enhance water solubility compared to simpler phenolic derivatives, though experimental confirmation is needed.

Properties

CAS No. |

54219-78-2 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

2-[(2-hydroxyethylamino)methyl]-6-methoxy-4-prop-2-enylphenol |

InChI |

InChI=1S/C13H19NO3/c1-3-4-10-7-11(9-14-5-6-15)13(16)12(8-10)17-2/h3,7-8,14-16H,1,4-6,9H2,2H3 |

InChI Key |

PNTNVWPWHCLCHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CNCCO)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares core features with several phenolic derivatives, enabling comparisons based on substituent effects, physicochemical properties, and inferred bioactivity. Key analogs include:

¹Calculated based on molecular formulas.

Key Observations:

Substituent Effects: The hydroxyethylamino group in the target compound distinguishes it from eugenol and the 3-methoxypropylamino analog . This group likely increases hydrogen-bonding capacity, improving water solubility compared to eugenol’s lipophilic profile. The dimeric analog exhibits higher molecular weight and structural complexity, which could influence pharmacokinetics (e.g., slower metabolic clearance).

Physicochemical Properties: Eugenol’s vapor pressure (6 hPa) suggests volatility, whereas the target compound’s hydroxyethylamino group may reduce volatility due to increased polarity.

Biological Activity: Eugenol’s established antimicrobial and analgesic properties suggest that the target compound, with additional functional groups, may exhibit enhanced or modified bioactivity. However, the amino group could introduce toxicity concerns requiring further study. The dimeric analog might exhibit dual-binding interactions, useful in enzyme inhibition or receptor targeting.

Q & A

Basic: What synthetic strategies are recommended for synthesizing Phenol, 2-(((2-hydroxyethyl)amino)methyl)-6-methoxy-4-(2-propenyl)-, and which reaction steps require optimization?

Methodological Answer:

The synthesis involves multi-step reactions, including phenolic coupling, aminoalkylation, and propenyl group introduction. Key steps include:

- Coupling of hydroxyethylamine : React 2-hydroxyethylamine with a methoxy-substituted phenolic precursor under controlled pH (e.g., using NaHCO₃) to avoid side reactions .

- Propenyl group incorporation : Employ Heck coupling or allylation reactions, using palladium catalysts (e.g., Pd(OAc)₂) and optimizing temperature (80–120°C) to enhance regioselectivity .

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl sites during synthesis, followed by TBAF-mediated deprotection .

Optimize reaction times and solvent systems (e.g., DMF for polar intermediates, toluene for non-polar steps) to minimize byproducts .

Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm the presence of the propenyl group (δ 5.0–5.8 ppm for vinyl protons) and hydroxyethylamino moiety (δ 3.4–3.7 ppm for CH₂NH) .

- IR Spectroscopy : Identify O–H stretches (~3200 cm⁻¹), methoxy C–O (~1250 cm⁻¹), and vinyl C=C (~1640 cm⁻¹) .

- GC/MS : Analyze volatility and fragmentation patterns; compare with NIST databases for methoxy-propenylphenol derivatives .

- Elemental Analysis : Verify C, H, N, and O composition to confirm stoichiometry .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., log P, solubility)?

Methodological Answer:

- Log P determination : Use reversed-phase HPLC with a C18 column and a methanol/water gradient. Compare retention times against standards with known log P values .

- Solubility profiling : Conduct shake-flask experiments in buffered solutions (pH 1–10) at 25°C, followed by UV-Vis quantification at λmax ≈ 270 nm (typical for phenolic compounds) .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for melting points .

Advanced: What methodologies assess the compound’s biological activity, particularly enzyme inhibition?

Methodological Answer:

- Kinase inhibition assays : Test against Ca²⁺/calmodulin-dependent kinase II (CaMKII) using ATPase activity assays (e.g., malachite green phosphate detection) .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled KN-93, a structurally related inhibitor) to quantify IC₅₀ values .

- Cellular models : Evaluate cytotoxicity via MTT assays in neuronal cell lines (e.g., SH-SY5Y) and measure Ca²⁺ flux using Fura-2AM fluorescence .

Advanced: What computational approaches predict reactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets .

- Molecular docking : Simulate binding to CaMKII (PDB ID: 2VN9) using AutoDock Vina. Focus on interactions with the kinase’s ATP-binding pocket .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. propenyl groups) on bioactivity using CoMFA or CoMSIA .

Basic: What safety protocols are essential given limited toxicological data?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (skin/eye corrosion category 2 per GHS) .

- Storage : Store under inert gas (N₂) at 4°C to prevent oxidation of the propenyl group .

- In vitro toxicity screening : Perform Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

Advanced: How to systematically evaluate stability under experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation via HPLC .

- pH-dependent stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours. Quantify intact compound using LC-MS .

- Long-term stability : Store under accelerated conditions (40°C/75% RH) for 6 months; analyze every 30 days for potency and impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.